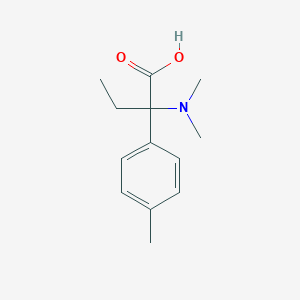

2-(Dimethylamino)-2-(p-tolyl)butanoic acid

Description

2-(Dimethylamino)-2-(p-tolyl)butanoic acid is a substituted butanoic acid derivative featuring a dimethylamino group and a para-tolyl (p-tolyl) substituent on the α-carbon. The dimethylamino group enhances solubility in polar solvents, while the p-tolyl moiety contributes to aromatic interactions and steric effects.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-(dimethylamino)-2-(4-methylphenyl)butanoic acid |

InChI |

InChI=1S/C13H19NO2/c1-5-13(12(15)16,14(3)4)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3,(H,15,16) |

InChI Key |

FMYRLCHICGITSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)(C(=O)O)N(C)C |

Origin of Product |

United States |

Biological Activity

2-(Dimethylamino)-2-(p-tolyl)butanoic acid, a compound characterized by its dimethylamino and p-tolyl functional groups, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a butanoic acid backbone with a dimethylamino group and a p-tolyl substituent. Its synthesis typically involves multi-step organic reactions, allowing for the production of various derivatives. The unique structure of 2-(Dimethylamino)-2-(p-tolyl)butanoic acid enables it to participate in diverse chemical reactions, making it valuable in medicinal chemistry and organic synthesis.

Interaction with Neurotransmitter Systems

Preliminary studies suggest that 2-(Dimethylamino)-2-(p-tolyl)butanoic acid may interact with neurotransmitter systems, potentially influencing mood and behavior. This interaction is particularly relevant for compounds with similar structures, which have been known to affect serotonin and dopamine pathways.

Pharmacological Profiling

Pharmacological profiling is essential to determine the efficacy and safety of 2-(Dimethylamino)-2-(p-tolyl)butanoic acid as a therapeutic agent. Initial findings indicate that it may exhibit different biological activity profiles compared to structurally related compounds. For instance, compounds like 4-acetamidobutanoic acid and 4-dimethylaminobutanoic acid show distinct effects due to their unique structural features.

Structure-Activity Relationships (SAR)

The unique dual functional groups of 2-(Dimethylamino)-2-(p-tolyl)butanoic acid confer distinct reactivity and biological activity. Comparative analysis with similar compounds reveals significant differences in their pharmacological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Acetamidobutanoic acid | N-acyl derivative of γ-aminobutyric acid | Different biological activity profiles |

| 4-Dimethylaminobutanoic acid | Dimethylamino group without p-tolyl | Precursor in synthetic pathways |

| 3-Dimethylaminobutanoic acid | Similar basic structure with different substituent | Potentially different pharmacological effects |

The presence of the dimethylamino group is critical for enhancing lipophilicity, which may improve the compound's ability to cross biological membranes and interact with target receptors.

Case Studies and Research Findings

- Inhibition Studies : Research indicates that compounds with similar structures can inhibit specific enzymes or receptors involved in various physiological processes. For example, studies on MKP5 inhibitors have shown that modifications to the scaffold can significantly alter inhibitory potency .

- Pharmacokinetic Analysis : Understanding the metabolic pathways of 2-(Dimethylamino)-2-(p-tolyl)butanoic acid is crucial for evaluating its bioavailability and pharmacokinetics. Initial studies suggest favorable absorption characteristics, which could enhance its therapeutic potential.

- Therapeutic Applications : There is ongoing research into the use of this compound in treating conditions such as muscular dystrophy, where modulation of specific signaling pathways may provide therapeutic benefits .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetic Acid Derivatives

2-(Dimethylamino)-2-(p-tolyl)acetic Acid (CAS: 230646-18-1)

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.25 g/mol

- Key Features: Shorter carbon chain (acetic acid backbone) compared to the butanoic acid analog.

- Purity : 97% (commercially available) .

- Applications : Likely used in asymmetric synthesis or catalysis due to its chiral center.

Comparison: The shorter chain reduces steric hindrance but may decrease lipophilicity compared to the butanoic acid derivative.

Hydroxy-Substituted Derivatives

4-(Dimethylamino)-2-hydroxybutanoic Acid (CAS: 1699374-86-1)

- Molecular Formula: C₆H₁₃NO₃

- Molecular Weight : 147.17 g/mol

- Key Features : Contains a hydroxyl group at the β-position, increasing polarity and hydrogen-bonding capacity.

- Safety : Classified as acutely toxic and a skin/eye irritant .

Comparison : The hydroxyl group enhances reactivity in protic environments but introduces stability challenges under acidic or oxidative conditions.

Ester Derivatives

Butanoic Acid 2-(Dimethylamino)ethyl Ester (CAS: 16597-65-2)

- Molecular Formula: C₈H₁₇NO₂

- Molecular Weight : 159.23 g/mol

- Physical Properties : Density 0.909 g/cm³, boiling point 180–191 °C .

- Applications : Used as a co-initiator in resin cements, where ester groups facilitate polymerization .

Comparison : The ester functionality reduces acidity (pKa ~8.27) compared to carboxylic acids, making it more suitable for radical polymerization reactions.

Thiol-Containing Derivatives

2-(Dimethylamino)-4-(2-pyridinyldithio)butanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester (CAS: 1193111-73-7)

- Molecular Formula : C₁₅H₁₉N₃O₄S₂

- Molecular Weight : 369.46 g/mol

- Key Features : Contains a disulfide bond (pyridinyldithio) and a pyrrolidinyl ester, enabling reversible crosslinking in bioconjugation .

Comparison: The disulfide group introduces redox sensitivity, a feature absent in the parent butanoic acid compound.

Phthalimide Derivatives

(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid

- Molecular Formula: C₁₃H₁₃NO₄

- Crystal Structure: Monoclinic space group P2₁, with a dihedral angle of 67.15° between the phthalimide ring and carboxylic acid group .

- Applications : Used in peptide synthesis and crystal engineering due to conformational rigidity.

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.